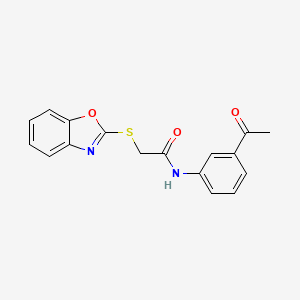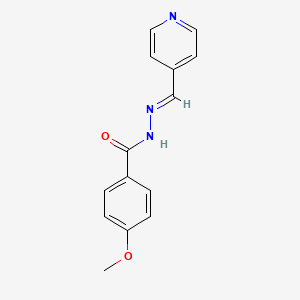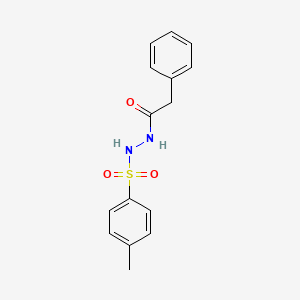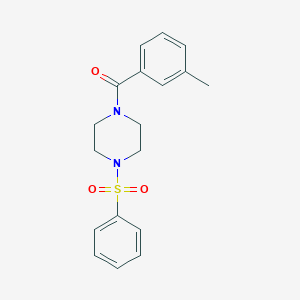
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H14N2O3S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide is 326.07251349 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide and its analogues have been extensively studied for their potential antitumor activities. Research has demonstrated that certain derivatives exhibit significant broad-spectrum antitumor activity, with some compounds displaying selective activities towards specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies have further elucidated their mechanisms of action, revealing that these compounds can inhibit the growth of melanoma cell lines by targeting B-RAF kinase, similar to known inhibitors like PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, other derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, further underscoring the potential of N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide derivatives in cancer therapy (L. Yurttaş et al., 2015).
Cholinesterase Inhibition
New derivatives of N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have displayed moderate to good inhibitory activities, with certain compounds showing potent inhibitory potential. This suggests their potential utility in treating neurodegenerative diseases, such as Alzheimer's, where cholinesterase inhibitors play a significant role in managing symptoms (N. Riaz et al., 2020).
Antimicrobial Activity
Research into the antimicrobial activity of N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide derivatives has shown promising results. Certain synthesized compounds have displayed good antimicrobial activity, with some exhibiting high activity against various bacterial strains. Computational calculations have provided a correlation between experimental and theoretical data, suggesting a promising approach for the development of new antimicrobial agents (Asmaa M. Fahim et al., 2019).
Anthelmintic Activity
A series of derivatives synthesized from N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylthio)acetamide have been tested for anthelmintic activity against Pheretima posthumous, revealing good efficacy compared to standard drugs such as Albendazole and Piperazine. This suggests their potential application in developing new anthelmintic agents (P. S. Kumar et al., 2014).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11(20)12-5-4-6-13(9-12)18-16(21)10-23-17-19-14-7-2-3-8-15(14)22-17/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBBAGWIVZTTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B5601168.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B5601190.png)
![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5601195.png)
![N-{(3S*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601207.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5601214.png)
![1-(3-fluorophenyl)-N,N-dimethyl-2-[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethanamine](/img/structure/B5601221.png)
![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)
![N-({N'-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-METHOXYPHENYL)BENZENESULFONAMIDE](/img/structure/B5601244.png)

![4-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601253.png)
![(1R,7S)-3-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide](/img/structure/B5601271.png)
